伊卡鲁霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

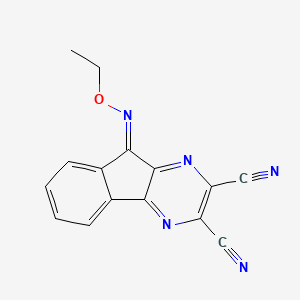

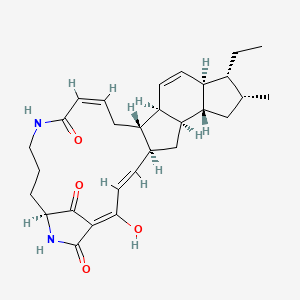

Ikarugamycin is a polycyclic tetramate macrolactam, a type of secondary metabolite produced by certain strains of actinobacteria, particularly Streptomyces xiamenensis . It was first isolated for its antibiotic properties and has since been studied for its diverse biological activities, including antiproliferative, antifungal, and antibacterial effects .

科学研究应用

Ikarugamycin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying polycyclic tetramate macrolactams and their chemical properties.

Medicine: It has shown potential as an anticancer agent by inhibiting glycolysis in pancreatic cancer cells and as an antibacterial agent against methicillin-resistant Staphylococcus aureus

作用机制

Target of Action

Ikarugamycin primarily targets Hexokinase 2 (HK2) , a key enzyme in the glycolysis pathway . It also inhibits clathrin-mediated endocytosis (CME) , a major pathway for the internalization of specific cargo molecules in mammalian cells .

Mode of Action

Ikarugamycin interacts with its targets and induces significant changes in their function. It acts on dendritic cells (DCs) to inhibit Hexokinase 2, thereby stimulating their antigen-presenting potential . In terms of CME, Ikarugamycin has been shown to acutely inhibit this process in a variety of cell lines .

Biochemical Pathways

The inhibition of Hexokinase 2 by Ikarugamycin significantly affects the glycolysis pathway . This results in a significant drop in glucose-6-phosphate and a slight increase in intracellular glucose level . The inhibition of CME affects the internalization of specific cargo molecules, including transmembrane proteins and their ligands, which are involved in a wide range of physiological processes .

Pharmacokinetics

It’s known that the compound’s effects on cme are reversible , suggesting that it may be metabolized and eliminated from the body over time. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ikarugamycin and their impact on its bioavailability.

Result of Action

The inhibition of Hexokinase 2 by Ikarugamycin stimulates the antigen-presenting potential of DCs . This can have significant effects on immune responses. The inhibition of CME can affect a variety of physiological processes, depending on the specific cargo molecules that are prevented from being internalized .

Action Environment

The action, efficacy, and stability of Ikarugamycin can be influenced by various environmental factors. For example, the compound’s ability to inhibit CME can be affected by the presence of other molecules that interact with the same pathway . Additionally, the compound’s effects on the glycolysis pathway and immune responses could potentially be influenced by factors such as nutrient availability and the presence of other immune cells . .

准备方法

Synthetic Routes and Reaction Conditions: Ikarugamycin is typically isolated from the fermentation broth of Streptomyces xiamenensis . The process involves cultivating the bacterium under specific conditions that promote the production of ikarugamycin. The compound is then extracted using organic solvents and purified through chromatographic techniques .

Industrial Production Methods: Industrial production of ikarugamycin involves large-scale fermentation of Streptomyces xiamenensis. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize yield. After fermentation, ikarugamycin is extracted and purified using similar methods as in laboratory-scale production .

化学反应分析

Types of Reactions: Ikarugamycin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of ikarugamycin .

相似化合物的比较

Ikarugamycin is part of a family of compounds known as polycyclic tetramate macrolactams. Similar compounds include:

Capsimycin: Another polycyclic tetramate macrolactam with similar antibacterial properties.

Hydroxycapsimycin: A derivative of capsimycin with enhanced antifungal activity.

Brokamycin: A newly discovered compound with antimycobacterial activity.

Ikarugamycin stands out due to its unique combination of antibacterial, antifungal, and anticancer properties, making it a versatile compound for various scientific and medical applications .

属性

CAS 编号 |

36531-78-9 |

|---|---|

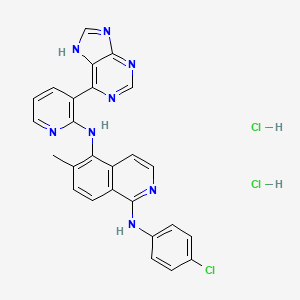

分子式 |

C29H38N2O4 |

分子量 |

478.6 g/mol |

IUPAC 名称 |

(3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione |

InChI |

InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1 |

InChI 键 |

GHXZHWYUSAWISC-MCWNPEBCSA-N |

SMILES |

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |

手性 SMILES |

CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]\4[C@@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C |

规范 SMILES |

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。